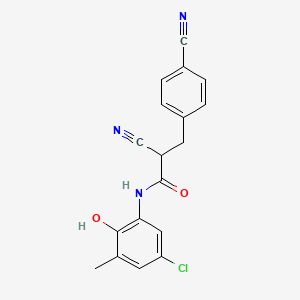
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-cyano-3-(4-cyanophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-cyano-3-(4-cyanophenyl)propanamide is an organic compound that features a complex structure with multiple functional groups, including cyano, hydroxy, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxy-3-methylphenyl)-2-cyano-3-(4-cyanophenyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product.
-
Step 1: Preparation of 5-chloro-2-hydroxy-3-methylbenzaldehyde
Reagents: 5-chloro-2-hydroxy-3-methylbenzene, oxidizing agent (e.g., PCC or KMnO₄)
Conditions: Solvent (e.g., dichloromethane), room temperature
-
Step 2: Formation of 2-cyano-3-(4-cyanophenyl)propanamide
Reagents: 4-cyanobenzaldehyde, malononitrile, ammonium acetate
Conditions: Solvent (e.g., ethanol), reflux
-
Step 3: Coupling Reaction
Reagents: 5-chloro-2-hydroxy-3-methylbenzaldehyde, 2-cyano-3-(4-cyanophenyl)propanamide
Conditions: Base (e.g., NaOH), solvent (e.g., ethanol), reflux
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-cyano-3-(4-cyanophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO₄.
Reduction: The cyano groups can be reduced to amines using reducing agents such as LiAlH₄.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, solvent (e.g., dichloromethane), room temperature
Reduction: LiAlH₄, solvent (e.g., ether), low temperature
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., NaOH), solvent (e.g., ethanol), reflux
Major Products
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-cyano-3-(4-cyanophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its multiple functional groups.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxy-3-methylphenyl)-2-cyano-3-(4-cyanophenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of cyano and hydroxy groups suggests potential interactions with nucleophilic or electrophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)-2-cyano-3-(4-cyanophenyl)propanamide
- N-(5-chloro-2-hydroxy-3-methylphenyl)-2-cyano-3-phenylpropanamide
- N-(5-chloro-2-hydroxy-3-methylphenyl)-2-cyano-3-(4-methylphenyl)propanamide
Uniqueness
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-cyano-3-(4-cyanophenyl)propanamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both cyano and hydroxy groups in the same molecule provides a versatile platform for further chemical modifications and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-cyano-3-(4-cyanophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-11-6-15(19)8-16(17(11)23)22-18(24)14(10-21)7-12-2-4-13(9-20)5-3-12/h2-6,8,14,23H,7H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMANVZUWBMILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)NC(=O)C(CC2=CC=C(C=C2)C#N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














